molecular formula C12H8N4O2 B1512765 5-nitro-3-(pyridin-3-yl)-1H-indazole CAS No. 1356087-84-7

5-nitro-3-(pyridin-3-yl)-1H-indazole

Cat. No.: B1512765
CAS No.: 1356087-84-7
M. Wt: 240.22 g/mol
InChI Key: COKOVQIJRWDLGH-UHFFFAOYSA-N
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Description

5-Nitro-3-(pyridin-3-yl)-1H-indazole is a heterocyclic aromatic organic compound characterized by the presence of a nitro group (-NO2) and a pyridine ring attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole typically involves the nitration of 3-(pyridin-3-yl)-1H-indazole. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and selectivity of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-3-(pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for the oxidation of the compound.

  • Reduction: Tin (Sn) or iron (Fe) in acidic conditions can be employed for the reduction of the nitro group to an amine.

  • Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of 5-amino-3-(pyridin-3-yl)-1H-indazole.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-nitro-3-(pyridin-3-yl)-1H-indazole is used as a building block for the synthesis of more complex organic molecules. Its nitro group makes it a versatile intermediate in various organic reactions.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Medicine: Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial properties. These derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-nitro-3-(pyridin-3-yl)-1H-indazole exerts its effects depends on its molecular targets and pathways involved. For example, in anticancer applications, the compound may interact with DNA or proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact mechanism can vary depending on the specific derivative and its biological target.

Comparison with Similar Compounds

  • 3-Nitro-5-(pyridin-3-yl)benzoic acid: Used in the synthesis of coordination polymers.

  • 5-(Pyridin-3-yl)isophthalic acid: Used in the synthesis of metal-organic complexes.

  • N-(Pyridin-3-yl)benzamide derivatives: Evaluated for their anticancer properties.

Uniqueness: 5-Nitro-3-(pyridin-3-yl)-1H-indazole stands out due to its specific structural features, which allow for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-nitro-3-pyridin-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-11-10(6-9)12(15-14-11)8-2-1-5-13-7-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKOVQIJRWDLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856345
Record name 5-Nitro-3-(pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-84-7
Record name 5-Nitro-3-(pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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